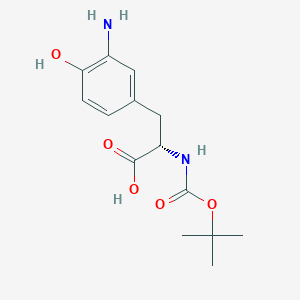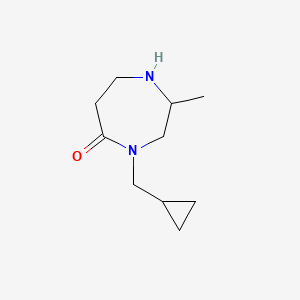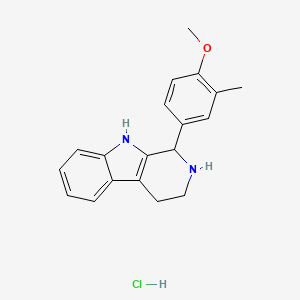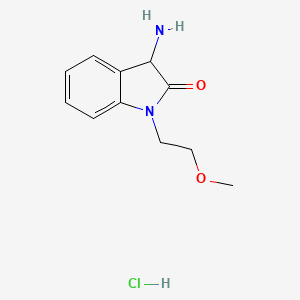
Boc-3-氨基-L-酪氨酸
描述
Boc-3-amino-L-tyrosine: is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis and biochemical research due to its stability and versatility.
Synthetic Routes and Reaction Conditions:
Protection of Amino Group: The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine.
Purification: The reaction mixture is purified using techniques like column chromatography to isolate the Boc-3-amino-L-tyrosine.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and stability of the compound.
Types of Reactions:
Deprotection: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Substitution: The amino group can undergo various substitution reactions with alkyl halides or other electrophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl, and other strong acids.
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Tin (Sn), hydrochloric acid (HCl), sodium borohydride (NaBH4).
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Deprotection: L-tyrosine.
Oxidation: Quinones, other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted amino acids.
科学研究应用
Chemistry: Boc-3-amino-L-tyrosine is used as a building block in peptide synthesis and as a protecting group in multi-step organic synthesis. Biology: It is employed in the study of enzyme mechanisms and protein interactions. Medicine: The compound is used in the development of pharmaceuticals and as a precursor for drugs targeting neurological disorders. Industry: It is utilized in the production of biologically active compounds and in the synthesis of natural products.
Molecular Targets and Pathways:
Enzyme Inhibition: Boc-3-amino-L-tyrosine can inhibit certain enzymes by mimicking the natural substrates.
Protein Interactions: It can interact with proteins, affecting their structure and function.
作用机制
Target of Action
Boc-3-amino-L-tyrosine is a derivative of the amino acid tyrosine . The primary targets of Boc-3-amino-L-tyrosine are the enzymes involved in the synthesis of proteins, as tyrosine is a key component in protein structure .
Mode of Action
The Boc-3-amino-L-tyrosine interacts with its targets by being incorporated into the protein structure during the process of protein synthesis . The Boc group in Boc-3-amino-L-tyrosine serves as a protective group for the amino function, preventing it from reacting with other groups during the synthesis process .
Biochemical Pathways
Boc-3-amino-L-tyrosine is involved in the tyrosine metabolism pathway . This pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others . Hydroxylation of tyrosine at the 3-position leads to the formation of 3,4-dihydroxy-L-phenylalanine (L-DOPA), which is a key step in this pathway .
Pharmacokinetics
The boc group is known to be stable towards most nucleophiles and bases , which may influence the compound’s bioavailability.
Result of Action
The result of Boc-3-amino-L-tyrosine’s action is the successful incorporation of the tyrosine residue into the protein structure, contributing to the protein’s function . The Boc group protects the amino function during synthesis, and can be removed under certain conditions to yield the free amino function .
Action Environment
The action of Boc-3-amino-L-tyrosine can be influenced by environmental factors such as pH and temperature . For example, the Boc group can be cleaved under acidic conditions . Furthermore, the compound should be prevented from entering drains, indicating that it may be sensitive to certain environmental conditions .
生化分析
Biochemical Properties
Boc-3-amino-L-tyrosine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into proteins during translation . The Boc group protects the amino function, allowing selective reactions to occur without interference from other functional groups . This protection is essential for the synthesis of complex peptides and proteins, as it prevents unwanted side reactions and ensures the correct sequence of amino acids.
Cellular Effects
Boc-3-amino-L-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into proteins during translation, potentially altering their function and stability . The presence of the Boc group can also affect the localization and activity of the modified proteins within the cell, impacting processes such as signal transduction and metabolic regulation .
Molecular Mechanism
At the molecular level, Boc-3-amino-L-tyrosine exerts its effects through specific binding interactions with biomolecules. The Boc group provides steric hindrance, protecting the amino group from unwanted reactions . This allows for selective deprotection and subsequent reactions to occur at the desired site. The compound can also inhibit or activate enzymes by mimicking the structure of natural substrates or inhibitors, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-3-amino-L-tyrosine can change over time due to its stability and degradation. The Boc group is relatively stable under mild conditions but can be cleaved by acidic or basic treatments . Long-term studies have shown that the compound can maintain its protective function for extended periods, allowing for controlled reactions and modifications in peptide synthesis . Degradation products may accumulate over time, potentially affecting cellular function and experimental outcomes.
Dosage Effects in Animal Models
The effects of Boc-3-amino-L-tyrosine vary with different dosages in animal models. At low doses, the compound can be safely incorporated into proteins without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse reactions, such as oxidative stress and inflammation . These effects are dose-dependent and can be influenced by factors such as the route of administration and the duration of exposure .
Metabolic Pathways
Boc-3-amino-L-tyrosine is involved in various metabolic pathways, including those related to the synthesis and degradation of proteins . It interacts with enzymes such as aminoacyl-tRNA synthetases and proteases, which play crucial roles in protein metabolism . The compound can also affect metabolic flux and metabolite levels by altering the activity of key enzymes and regulatory proteins .
Transport and Distribution
Within cells and tissues, Boc-3-amino-L-tyrosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target compartments, such as the cytoplasm and organelles . The Boc group can also influence the transport and distribution of the modified proteins, affecting their function and stability .
Subcellular Localization
The subcellular localization of Boc-3-amino-L-tyrosine is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of localization signals . These signals ensure that the modified proteins are correctly localized and can perform their intended functions within the cell .
相似化合物的比较
Boc-protected amino acids: Other amino acids with Boc-protected amino groups.
L-tyrosine derivatives: Other derivatives of L-tyrosine without the Boc group.
Uniqueness:
Stability: The Boc group provides enhanced stability compared to other protecting groups.
Versatility: The compound can be used in a wide range of chemical reactions and applications.
属性
IUPAC Name |
(2S)-3-(3-amino-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7,15H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDSZPLLLMNLBY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)

![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)

![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)

![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
